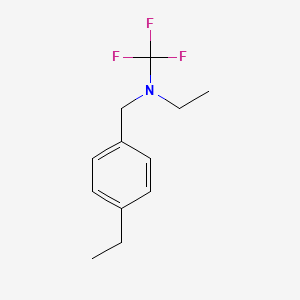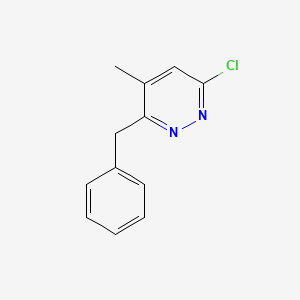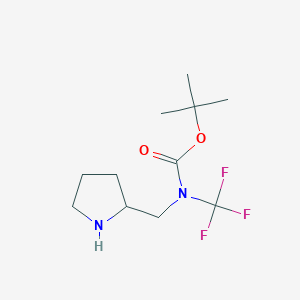
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is an organic compound with the molecular formula C11H19F3N2O2. It is a white crystalline solid that is often used in organic synthesis and medicinal chemistry. The compound is known for its unique structural features, which include a pyrrolidine ring, a trifluoromethyl group, and a tert-butyl carbamate moiety.
Métodos De Preparación
The preparation of tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of BOC-aminomethylpyrrolidine with bromoacetone in the presence of a chiral catalyst. The reaction conditions must be carefully controlled to ensure high purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: This compound also contains a trifluoromethyl group and a tert-butyl carbamate moiety but differs in the structure of the heterocyclic ring.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Similar in structure but with variations in the positioning of functional groups
Propiedades
Fórmula molecular |
C11H19F3N2O2 |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
tert-butyl N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)7-8-5-4-6-15-8/h8,15H,4-7H2,1-3H3 |
Clave InChI |
CFIIQNOBBQEATG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1CCCN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)

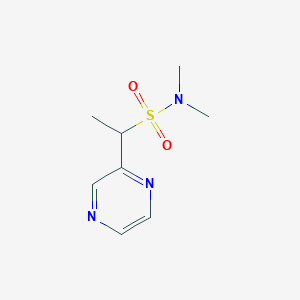

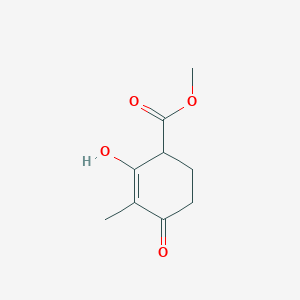
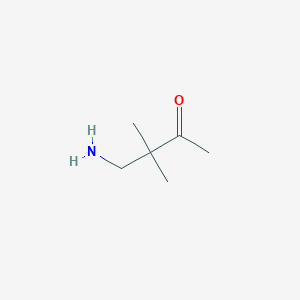
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)

